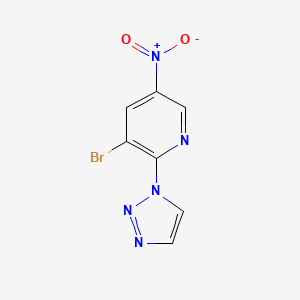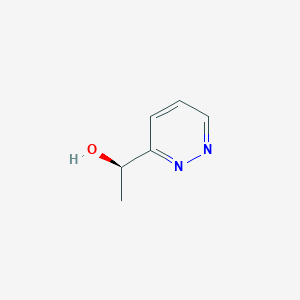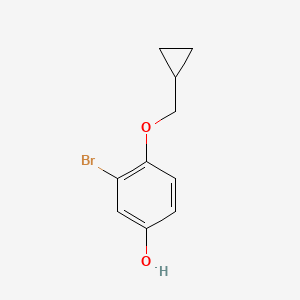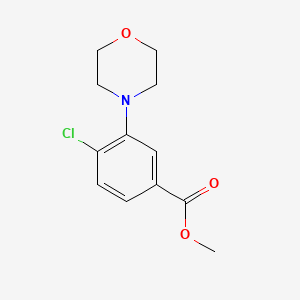![molecular formula C13H21N3O4 B15362977 tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate: is a complex organic compound that falls under the category of carbamates. Its unique structure includes a cyano group, a hydroxy group, and an oxopyrrolidinyl moiety, making it an interesting subject for synthetic and analytical studies in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate typically begins with the formation of the core carbamate structure. Common synthetic routes include:
Amino Alcohol Precursors: : Amino alcohols are often reacted with tert-butyl isocyanate under controlled temperatures to form the initial carbamate structure.
Cyano Group Introduction: : The cyano group is usually introduced through nucleophilic substitution reactions, where suitable leaving groups are replaced by a cyanide ion in an aprotic solvent.
Final Cyclization and Oxo Group Introduction: : The cyclization process forms the pyrrolidinyl ring, often facilitated by using appropriate catalysts under mild heating conditions, followed by oxidation to introduce the oxo group.
Industrial Production Methods
In an industrial setting, the production of this compound might be scaled up using continuous flow reactors to maintain consistent reaction conditions. Catalysts such as palladium or nickel complexes are typically employed to increase yield and reduce by-products.
化学反応の分析
Types of Reactions
Oxidation: : The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: : The cyano group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The compound can undergo substitution reactions, particularly at the cyano and hydroxyl functionalities, with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), Jones reagent.
Reducing Agents: : LiAlH4, NaBH4 (Sodium borohydride).
Solvents: : Aprotic solvents like DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide) for nucleophilic substitutions.
Major Products
The reactions typically yield diverse products, such as:
Amines from cyano reductions.
Ketones and aldehydes from hydroxyl oxidations.
Substituted carbamates from nucleophilic substitutions.
科学的研究の応用
Chemistry: : In synthetic organic chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules. The compound's various reactive sites make it suitable for building larger frameworks.
Biology: : Its bioactive potential means it can be used in studying enzyme interactions and as a model compound for understanding biotransformation processes.
Medicine: : There’s significant interest in exploring its potential as a pharmaceutical intermediate due to its varied functional groups, which could be modified to exhibit therapeutic properties.
Industry: : In material science, the compound is examined for its potential in creating advanced polymers and as a precursor for specialty chemicals.
作用機序
The compound’s effects typically hinge on its ability to interact with biological targets, such as enzymes or receptors, through its functional groups:
Molecular Targets: : It can bind to active sites of enzymes, inhibiting or modulating their activity.
Pathways Involved: : The interaction often triggers pathways related to signal transduction or metabolic regulation, depending on the functional modifications of the compound.
類似化合物との比較
Compared to other carbamates, tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate stands out due to:
Unique Functional Groups: : The presence of a cyano and an oxopyrrolidinyl group makes it more reactive and versatile.
Structural Complexity: : Its elaborate structure offers multiple points for chemical modification, making it a valuable intermediate.
Similar Compounds
tert-Butyl N-[(2S)-1-cyano-1-hydroxy-3-propan-2-yl]carbamate: : Lacks the oxopyrrolidinyl group but shares similarities in synthetic routes and reactivity.
tert-Butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamate: : Differs by having an ethyl chain instead of a propan-2-yl, affecting its chemical behavior and application.
This is just a glimpse into the world of this compound. Dive deeper into these areas, and you'll find even more fascinating insights. How does that sound?
特性
分子式 |
C13H21N3O4 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(19)16-9(10(17)7-14)6-8-4-5-15-11(8)18/h8-10,17H,4-6H2,1-3H3,(H,15,18)(H,16,19)/t8-,9-,10?/m0/s1 |
InChIキー |
MFOFWQKEGBTFIU-XMCUXHSSSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C(C#N)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





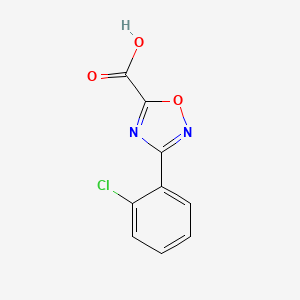
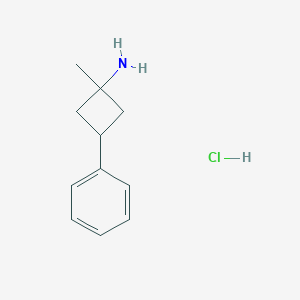
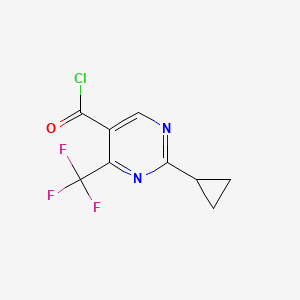
![(7R)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalic acid](/img/structure/B15362943.png)
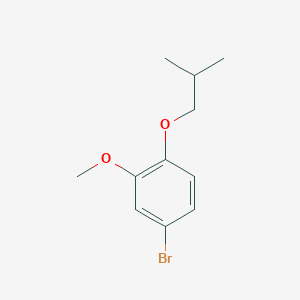
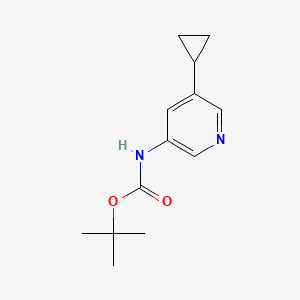
![2-Methyl-2,5-diazabicyclo[4.1.0]heptane dihydrochloride](/img/structure/B15362959.png)
